Canrenoic acid is synthesized through the metabolism of spironolactone in the liver. Upon administration, spironolactone undergoes biotransformation, yielding canrenoic acid as one of its primary active metabolites. This transformation is crucial for the drug's therapeutic effects, as canrenoic acid retains substantial pharmacological activity.
Canrenoic acid is classified as a steroidal compound due to its structural similarity to steroid hormones. It falls under the category of mineralocorticoid receptor antagonists and is often studied for its role in cardiovascular pharmacology.
The specific enzymatic pathways involved in the metabolism of spironolactone to canrenoic acid include hydroxylation at various positions on the steroid nucleus, which is facilitated by cytochrome P450 enzymes. The exact reaction conditions (such as temperature and pH) can significantly affect yield and purity.
Canrenoic acid has a complex steroid structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
Chemical Structure of Canrenoic Acid
The compound features several functional groups, including hydroxyl (-OH) groups and a carbonyl (C=O) group, which are essential for its interaction with mineralocorticoid receptors.
Canrenoic acid participates in various biochemical reactions, primarily involving its interaction with mineralocorticoid receptors. Key reactions include:
The binding affinity of canrenoic acid to mineralocorticoid receptors is influenced by its structural configuration. Studies have shown that modifications to specific functional groups can significantly alter its potency and efficacy.
Canrenoic acid exerts its effects primarily through competitive inhibition of mineralocorticoid receptors. By binding to these receptors, it prevents aldosterone from exerting its effects on sodium reabsorption in the kidneys, leading to increased sodium excretion and diuresis.
Research indicates that canrenoic acid has a similar mechanism to that of spironolactone but with distinct pharmacokinetic properties that may result in different therapeutic outcomes. Its action can be quantified through studies measuring urinary sodium excretion and plasma aldosterone levels following administration.
Canrenoic acid is primarily utilized in pharmacological research to study its effects on cardiovascular health, particularly concerning fluid balance and blood pressure regulation. Its applications include:
Canrenoic acid (chemical name: 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid) is a steroidal compound with the molecular formula C₂₂H₃O₄ and a monoisotopic mass of 358.2144 Da [3] [6]. Its structure features a Δ⁴,⁶-diene conjugated system in ring A, a ketone at C3, and a carboxylic acid at C21 (attached via a propanoic acid chain). The stereochemistry includes six defined chiral centers:
The absolute configuration at C17 (α-hydroxy group) is critical for its biological activity. The compound’s IUPAC name is 3-[(8R,9S,10R,13S,14S,17R)-17-Hydroxy-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid [3] [6].
Table 1: Key Molecular Identifiers of Canrenoic Acid
Property | Value |
---|---|
CAS Registry Number | 4138-96-9 |
ChemSpider ID | 570976 |
Molecular Formula | C₂₂H₃₀O₄ |
Exact Mass | 358.2144 Da |
InChI Key | PBKZPPIHUVSDNM-WNHSNXHDSA-N |
Stereocenters | 6 defined (all: 8R,9S,10R,13S,14S,17R) |
Solubility
Canrenoic acid is typically administered as its water-soluble potassium salt (potassium canrenoate). The free acid form has limited aqueous solubility but is soluble in organic solvents like methanol or dimethyl sulfoxide [9]. Its potassium salt enables formulation for intravenous use, with commercial preparations (e.g., Soludactone) containing 200 mg/10 mL solutions [8] [9].
Stability
The compound exhibits pH-dependent stability due to reversible lactonization:
Crystallography
Solid-state characterization shows a light yellow to tan crystalline powder. The potassium salt (C₂₂H₂₉KO₄) crystallizes in a monoclinic system, though detailed X-ray diffraction data remain limited in public literature [9].
Table 2: Physicochemical Properties of Canrenoic Acid
Property | Characteristics |
---|---|
Solid Form | Light yellow to tan crystalline powder |
Solubility (Free Acid) | Low in water; soluble in MeOH, DMSO |
Solubility (K⁺ Salt) | High in water (≥20 mg/mL) |
Stability | Lactonizes to canrenone in acidic conditions; degrades under heat/light |
pKa | ~4.48 (carboxylic acid) [estimated] |
Canrenoic acid belongs to a class of steroidal antimineralocorticoids, alongside spironolactone and canrenone. Key structural and functional comparisons include:
Structural Differences
Functional Implications
Table 3: Structural and Functional Comparison of Canrenoic Acid with Analogues
Feature | Canrenoic Acid | Spironolactone | Canrenone |
---|---|---|---|
C17 Functional Group | Carboxylic acid | γ-Lactone | γ-Lactone |
C3 Functional Group | Ketone | Ketone | Ketone |
Δ⁴,⁶-Diene | Yes | Yes | Yes |
MR Antagonism | Primary active form | Prodrug (metabolized to canrenone) | Active metabolite |
Relative Potency (MR) | 1.0 (Reference) | 1.47 (vs. canrenoate) | ~1.2 (vs. canrenoate) |
Plasma Protein Binding | Extensive (>90%) | >90% | >90% |
Pharmacodynamic Outcomes
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7